2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS2/c1-11-2-4-12(5-3-11)21-7-8-22-15(21)19-20-16(22)25-10-13(23)18-14-17-6-9-24-14/h2-6,9H,7-8,10H2,1H3,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYKOQKGYCGAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as cesium carbonate, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazo[2,1-c][1,2,4]triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests it may possess diverse biological activities , including:
- Antimicrobial Properties : Compounds containing imidazole and triazole rings have been shown to exhibit antimicrobial effects. The presence of a sulfanyl group may enhance these properties by facilitating interactions with microbial targets.
- Anticancer Activity : Research indicates that imidazo[2,1-c][1,2,4]triazole derivatives can act as anticancer agents. The compound's ability to modulate enzyme activity or receptor binding may contribute to its antiproliferative effects against various cancer cell lines .
- Anti-inflammatory Effects : Some derivatives of imidazole and thiazole have demonstrated anti-inflammatory properties. This compound's potential to inhibit inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation .
Chemical Synthesis and Reactions
The synthesis of this compound can be achieved through various methods involving the combination of different chemical precursors. The key reactions include:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones, which may alter the biological activity of the compound.
- Reduction : Reduction processes can modify the imidazo[2,1-c][1,2,4]triazole ring to enhance its pharmacological profile.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Anticancer Studies : A study on hybrid compounds containing imidazole cores reported significant antiproliferative activity against various cancer cell lines. These compounds were characterized using NMR and mass spectrometry to confirm their structures .
- Antimicrobial Testing : Research involving triazole derivatives has shown promising results in inhibiting bacterial growth. The mechanisms involved include disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
- In Silico Modeling : Computational studies have been conducted to predict the interaction profiles of this compound with various biological targets. Such modeling assists in understanding its potential efficacy and safety in therapeutic applications .
Mechanism of Action
The mechanism of action of 2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several acetamide-linked triazole/thiazole derivatives. Key comparisons include:
Key Observations :
- Unlike halogenated analogs (e.g., 7h or ), the absence of electron-withdrawing groups (e.g., Cl) may reduce metabolic degradation but could limit electrostatic interactions with targets.
- The thiazol-2-yl group in the target compound is unsubstituted, contrasting with bulky substituents in compounds like 9a (phenyl) or (2-chlorobenzyl), which may influence steric hindrance during target binding .
Comparison with Other Methods :
- Thiol-alkylation : A common strategy for sulfanyl-linked acetamides (e.g., 7h in ), suggesting shared synthetic pathways with the target compound .
Biological Activity
The compound 2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is an organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. The presence of an imidazo[2,1-c][1,2,4]triazole core combined with sulfanyl and thiazole functionalities suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on current research findings.
Structural Features
The molecular formula for this compound is , with a molecular weight of approximately 368.46 g/mol. The structural composition includes:
- Imidazo[2,1-c][1,2,4]triazole moiety : Known for its pharmacological versatility.
- Sulfanyl group : Implicated in enhancing biological activity.
- Thiazole derivative : Often associated with antimicrobial and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds featuring imidazo[2,1-c][1,2,4]triazole structures exhibit promising anticancer properties. A study highlighted that derivatives of triazoles can induce apoptosis in cancer cells through various mechanisms including:
- Modulation of cell cycle progression.
- Inhibition of specific kinases involved in tumor growth.
Antimicrobial Properties
The thiazole component of the compound is known for its antimicrobial effects. Studies have shown that similar compounds can effectively inhibit bacterial growth and have been tested against various pathogens including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
Anti-inflammatory Effects
Triazole derivatives have also been reported to exhibit anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A specific study investigated the effects of imidazo[2,1-c][1,2,4]triazole derivatives on human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations.
- Antimicrobial Testing : Another research effort evaluated the antimicrobial activity against Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) that suggests potential therapeutic applications.
- Inflammatory Response Modulation : In vivo studies have indicated that similar compounds can reduce inflammatory markers in animal models subjected to induced inflammation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
